N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
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Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound that features a brominated dimethoxyphenyl group attached to a tetrahydronaphthalenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the bromination of 2,4-dimethoxybenzyl alcohol. This is followed by a series of reactions including nucleophilic substitution and reductive amination to introduce the tetrahydronaphthalenamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed
Properties
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-22-18-11-19(23-2)16(20)10-14(18)12-21-17-9-5-7-13-6-3-4-8-15(13)17/h3-4,6,8,10-11,17,21H,5,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBTXGJKOBHVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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